8-Fluoro-2-methylquinazoline
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Overview
Description
8-Fluoro-2-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 2nd position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-methylquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with fluoroacetaldehyde under acidic conditions can lead to the formation of this compound. Another method involves the use of microwave-assisted synthesis, which has been shown to be an effective and green approach for the synthesis of quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-methylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinoline: Similar in structure but lacks the methyl group at the 2nd position.
2-Methylquinazoline: Similar in structure but lacks the fluorine atom at the 8th position.
8-Fluoro-2-methylquinoline: Similar in structure but belongs to the quinoline family instead of quinazoline.
Uniqueness
8-Fluoro-2-methylquinazoline is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s reactivity and its potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C9H7FN2 |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
8-fluoro-2-methylquinazoline |
InChI |
InChI=1S/C9H7FN2/c1-6-11-5-7-3-2-4-8(10)9(7)12-6/h2-5H,1H3 |
InChI Key |
FHYDPKAGEFSFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=CC=C(C2=N1)F |
Origin of Product |
United States |
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